molecular formula C14H19ClN2O3 B2773446 tert-butyl N-[2-(5-chloro-2-methylanilino)-2-oxoethyl]carbamate CAS No. 861235-64-5

tert-butyl N-[2-(5-chloro-2-methylanilino)-2-oxoethyl]carbamate

Cat. No.: B2773446
CAS No.: 861235-64-5
M. Wt: 298.77
InChI Key: PXGQPUJUVKITRU-UHFFFAOYSA-N
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Description

Specific research applications and mechanism of action for tert-butyl N-[2-(5-chloro-2-methylanilino)-2-oxoethyl]carbamate are not currently established in the scientific literature. This carbamate-protected anilino derivative is a synthetic intermediate. Its structure suggests potential utility in organic synthesis and medicinal chemistry research, particularly in the construction of more complex molecules. Researchers value this class of compounds for developing pharmacologically active agents, though its specific biological profile and molecular targets require further investigation. This product is strictly for research purposes.

Properties

IUPAC Name

tert-butyl N-[2-(5-chloro-2-methylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-9-5-6-10(15)7-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGQPUJUVKITRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl N-[2-(5-chloro-2-methylanilino)-2-oxoethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄ClN₃O₃
  • Molecular Weight : 273.70 g/mol
  • CAS Number : 123387-72-4

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. The presence of the chloro and carbamate groups may enhance its lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor of certain enzymes implicated in cancer or infectious diseases.
  • Receptor Modulation : It could modulate receptor activities, potentially affecting pathways related to inflammation or cell proliferation.

Biological Activity and Efficacy

Research findings indicate that this compound exhibits significant biological activity across various assays.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The minimal inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxic effects were evaluated using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated moderate cytotoxicity with IC50 values as follows:

Cell Line IC50 (µM)
A54915
MCF-720

Study 1: Antitumor Activity

A recent study investigated the antitumor effects of this compound in vivo using xenograft models. The compound was administered orally at a dosage of 100 mg/kg/day over a period of two weeks. Tumor growth was significantly inhibited compared to control groups, with a reduction in tumor volume by approximately 50% at the end of the treatment period.

Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of the compound in a murine model of acute inflammation induced by carrageenan. Results showed a marked decrease in paw edema and inflammatory cytokine levels (TNF-alpha, IL-6) upon treatment with this compound.

Q & A

Q. How can environmental factors (e.g., light, oxygen) be systematically tested for degradation pathways?

  • Methodological Answer : Conduct forced degradation studies under ICH guidelines:
  • Photolysis : Expose to UV light (320–400 nm) for 48 hours.
  • Oxidation : Treat with 3% H₂O₂ at 40°C for 24 hours.
  • Hydrolysis : Reflux in 0.1M HCl/NaOH.
    Analyze degradants via LC-MS and propose pathways using software (e.g., ACD/Labs) .

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